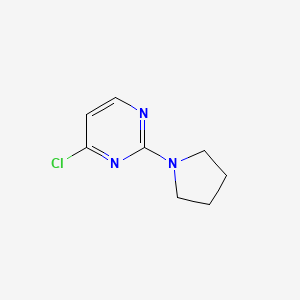

4-Chloro-2-(pyrrolidin-1-yl)pyrimidine

Descripción general

Descripción

4-Chloro-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position and a pyrrolidinyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with pyrrolidine under suitable conditions. One common method includes heating 2-chloropyrimidine with pyrrolidine in the presence of a base such as sodium hydroxide in ethanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The pyrrolidinyl group can undergo oxidation or reduction under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced by an aryl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl derivatives.

Aplicaciones Científicas De Investigación

Inhibition of NAPE-PLD

One of the prominent applications of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine is its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial in the biosynthesis of N-acylethanolamines (NAEs), which are bioactive lipid mediators involved in various physiological processes.

Research has demonstrated that derivatives of this compound can significantly inhibit NAPE-PLD activity, leading to decreased levels of anandamide, a well-known endocannabinoid. For example, a study identified a derivative termed LEI-401, which exhibited nanomolar potency (pIC50 = 7.14) against NAPE-PLD and demonstrated efficacy in modulating emotional behavior in animal models by influencing the hypothalamus-pituitary-adrenal axis .

Aurora Kinase Inhibition

Another significant application is in the inhibition of Aurora A kinase, an enzyme implicated in cancer cell proliferation. A series of pyrimidine-based derivatives, including those structurally related to this compound, were synthesized and evaluated for their ability to inhibit Aurora A kinase activity. These compounds showed varying degrees of efficacy, suggesting potential for development as anticancer agents .

Structure–Activity Relationship Studies

Structure–activity relationship (SAR) studies have been pivotal in understanding how modifications to the this compound structure can enhance its biological activity. For instance, substituents at different positions on the pyrimidine ring have been systematically varied to optimize potency and selectivity for target enzymes like NAPE-PLD and Aurora A kinase.

Table 1: Summary of SAR Findings

| Compound | Substituent | Activity (IC50) | Notes |

|---|---|---|---|

| LEI-401 | (S)-3-hydroxypyrrolidine | 72 nM | Potent NAPE-PLD inhibitor |

| Compound X | 4-chloro-2-fluorophenyl | Moderate | Aurora A kinase inhibitor |

These studies not only highlight the importance of specific functional groups but also provide insights into the physicochemical properties that contribute to the overall biological activity of these compounds.

Synthetic Pathways and Modifications

The synthesis of this compound has been explored through various methodologies, including nucleophilic substitution reactions and coupling strategies with other functionalized moieties. The ability to modify the pyrimidine scaffold allows for the generation of a diverse library of compounds with tailored activities.

For instance, one synthetic route involves treating 4,6-dichloro-2-(methylsulfonyl)pyrimidine with pyrrolidine derivatives under specific conditions to yield various substituted pyrimidines . This flexibility in synthesis opens avenues for creating novel derivatives that can be screened for additional biological activities.

Future Directions and Case Studies

The ongoing research into this compound suggests its potential utility not only in treating conditions mediated by NAEs but also in cancer therapy through Aurora kinase inhibition. Further investigations into its pharmacokinetics, toxicity profiles, and mechanism of action are essential for advancing these compounds into clinical applications.

Case Study: LEI-401

A notable case study involves LEI-401, derived from this compound, which was shown to significantly reduce anxiety-like behaviors in mice when administered at a dose of 30 mg/kg. This underscores the compound's potential as a therapeutic agent for mood disorders by modulating endocannabinoid signaling pathways .

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrrolidinyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets. The chloro group can also play a role in the compound’s reactivity and interaction with biological molecules .

Comparación Con Compuestos Similares

- 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine

- 4-(Pyrrolidin-1-yl)benzonitrile

- Pyrrolidine-2,5-diones

Comparison: 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine is unique due to the specific positioning of the chloro and pyrrolidinyl groups on the pyrimidine ring. This unique structure can result in distinct biological activities and chemical reactivity compared to its analogs. For instance, the presence of the chloro group at the 4-position can influence the compound’s ability to undergo nucleophilic substitution reactions more readily than similar compounds without this substitution .

Actividad Biológica

4-Chloro-2-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, antifungal, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group at the 4-position and a pyrrolidine moiety at the 2-position of the pyrimidine ring. Its chemical formula is with a molecular weight of approximately 185.64 g/mol. The presence of the halogen and nitrogen heterocycles in its structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The effectiveness of this compound against specific bacterial strains can be quantified using Minimum Inhibitory Concentration (MIC) values. The following table summarizes MIC values for selected bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.015 |

| Pseudomonas aeruginosa | 0.050 |

These results demonstrate that this compound is particularly potent against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger. The following table presents MIC values for antifungal activity:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.015 |

| Aspergillus niger | 0.020 |

These findings suggest that this compound could be explored further for potential therapeutic applications in treating fungal infections .

The biological activity of this compound may be attributed to its ability to interfere with key metabolic pathways in microorganisms. Studies suggest that the compound may inhibit cell wall synthesis or disrupt membrane integrity, leading to cell death in susceptible organisms.

Case Studies and Research Findings

Several studies have investigated the biological effects of pyrimidine derivatives, including this compound:

- Antibacterial Efficacy : A study demonstrated that this compound exhibited strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with complete inhibition observed within hours of exposure .

- Antifungal Properties : Another research effort highlighted its effectiveness against Candida species, suggesting that it could serve as a lead compound for developing new antifungal agents .

- In Vivo Studies : Preliminary in vivo studies indicated that derivatives of this compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation .

Propiedades

IUPAC Name |

4-chloro-2-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c9-7-3-4-10-8(11-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLJJVGPLBMEPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440694 | |

| Record name | 4-chloro-2-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33852-01-6 | |

| Record name | 4-Chloro-2-(1-pyrrolidinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33852-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-2-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.